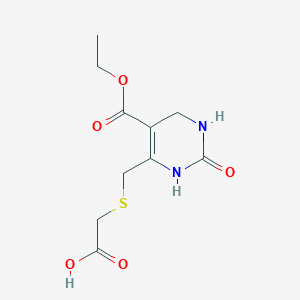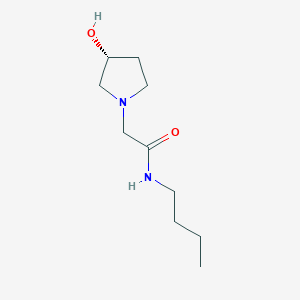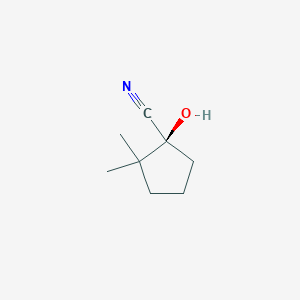![molecular formula C6H5BrN4 B14910501 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine CAS No. 2413085-89-7](/img/structure/B14910501.png)
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with a bromine atom at the 3-position and an amine group at the 5-position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its potential biological activities and photophysical properties .
Preparation Methods
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents due to its potential enzymatic inhibitory activity.
Material Science: The compound’s photophysical properties make it useful in the development of materials with specific optical characteristics.
Biological Research: It is used in studies related to enzyme inhibition and other biological activities.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antitumor activity .
Comparison with Similar Compounds
3-Bromopyrazolo[1,5-a]pyrimidin-5-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
2413085-89-7 |
|---|---|
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10) |
InChI Key |
QIUCBKXHLRHWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)

![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)

![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)





![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
